An In-depth Technical Guide to the Synthesis of Methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals Foreword: The Significance of Functionalized Pyrazoles The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of Functionalized Pyrazoles
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This guide focuses on the synthesis of methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate, a compound of interest for its potential as a versatile intermediate in the synthesis of more complex, biologically active molecules. The presence of a nitro group offers a handle for further chemical transformations, while the propanoate side chain can influence solubility and pharmacokinetic properties. This document provides a comprehensive overview of its synthesis, from the foundational principles to a detailed experimental protocol and characterization.
I. Synthetic Strategy: A Two-Step Approach
The synthesis of methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate is most effectively achieved through a two-step process:
Nitration of 3-methyl-1H-pyrazole: This initial step introduces the crucial nitro group at the 4-position of the pyrazole ring, a key activating and functional group.
Aza-Michael Addition: The resulting 3-methyl-4-nitro-1H-pyrazole undergoes a base-catalyzed aza-Michael addition to methyl acrylate, leading to the desired N-alkylated product.
This strategy is efficient and relies on well-established and understood organic reactions, making it a practical approach for laboratory-scale synthesis.
II. Synthesis of the Starting Material: 3-methyl-4-nitro-1H-pyrazole
The synthesis of 3-methyl-4-nitro-1H-pyrazole is a critical first step. The most common and effective method is the direct nitration of 3-methyl-1H-pyrazole.
Reaction Mechanism
The nitration of pyrazole is an electrophilic aromatic substitution reaction. A nitrating agent, typically a mixture of nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺). The pyrazole ring, being an electron-rich aromatic system, is susceptible to electrophilic attack. The substitution pattern is directed by the existing methyl group and the nitrogen atoms in the ring, with the 4-position being the most favorable site for substitution due to electronic and steric factors.
Experimental Protocol: Nitration of 3-methyl-1H-pyrazole
Materials:
3-methyl-1H-pyrazole
Concentrated Sulfuric Acid (98%)
Concentrated Nitric Acid (70%)
Ice
Sodium Bicarbonate (saturated solution)
Dichloromethane
Anhydrous Magnesium Sulfate
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
Slowly add 3-methyl-1H-pyrazole to the cooled sulfuric acid while maintaining the temperature below 10 °C.
Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
Add the nitrating mixture dropwise to the pyrazole solution over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 15 °C.
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
Carefully pour the reaction mixture onto crushed ice with stirring.
Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
Extract the aqueous layer with dichloromethane (3 x 50 mL).
Combine the organic layers and dry over anhydrous magnesium sulfate.
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3-methyl-4-nitro-1H-pyrazole as a crystalline solid.
III. Core Synthesis: Methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate via Aza-Michael Addition
The key transformation in this synthesis is the N-alkylation of 3-methyl-4-nitro-1H-pyrazole with methyl acrylate through an aza-Michael addition. This reaction is a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.
Causality Behind Experimental Choices
The choice of a base catalyst is crucial for the success of the aza-Michael addition. The base deprotonates the pyrazole's N-H, increasing its nucleophilicity and facilitating the attack on the electron-deficient β-carbon of methyl acrylate. While various bases can be employed, strong, non-nucleophilic organic bases like 1,8-Diazabicycl[5.4.0]undec-7-ene (DBU) or inorganic bases like cesium carbonate (Cs₂CO₃) are often preferred to minimize side reactions.[1][2] The solvent choice, typically a polar aprotic solvent like N,N-dimethylformamide (DMF), helps to dissolve the reactants and facilitate the ionic reaction mechanism. The reaction temperature is another critical parameter that needs to be optimized to ensure a reasonable reaction rate without promoting decomposition or side reactions.
Experimental Protocol: Aza-Michael Addition
Materials:
3-methyl-4-nitro-1H-pyrazole
Methyl acrylate
1,8-Diazabicycl[5.4.0]undec-7-ene (DBU) or Cesium Carbonate (Cs₂CO₃)
N,N-Dimethylformamide (DMF)
Ethyl acetate
Brine (saturated sodium chloride solution)
Anhydrous Sodium Sulfate
Silica gel for column chromatography
Procedure:
To a solution of 3-methyl-4-nitro-1H-pyrazole (1.0 eq) in dry DMF, add the base catalyst (DBU, 0.1-0.2 eq or Cs₂CO₃, 1.1 eq).
Add methyl acrylate (1.2-1.5 eq) to the reaction mixture.
Stir the reaction mixture at room temperature or gently heat to 50-60 °C, monitoring the progress by thin-layer chromatography (TLC).
Once the reaction is complete (typically within 2-6 hours), pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate.
13C NMR analysis of methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate
An In-Depth Technical Guide to the ¹³C NMR Analysis of Methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate Abstract This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) a...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the ¹³C NMR Analysis of Methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate
Abstract
This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate. Designed for researchers, chemists, and drug development professionals, this document delves into the theoretical principles governing the chemical shifts of this molecule, offers a detailed prediction of its ¹³C NMR spectrum, and presents a robust, field-proven experimental protocol for data acquisition and analysis. By integrating foundational NMR theory with specific substituent effects, this guide serves as an authoritative resource for the structural elucidation and characterization of this and structurally related heterocyclic compounds.
Introduction: The Role of ¹³C NMR in Structural Elucidation
In modern organic chemistry and pharmaceutical development, the unambiguous determination of a molecule's structure is paramount. ¹³C NMR spectroscopy stands as a powerful analytical technique, providing direct insight into the carbon skeleton of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its position (chemical shift) being exquisitely sensitive to its local electronic environment.[1][2]
The target molecule, methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate, presents a rich combination of structural features: a substituted pyrazole ring, a nitro group, and a propanoate ester chain. The pyrazole ring is a common scaffold in medicinal chemistry, and the nitro group is a strong electron-withdrawing substituent that significantly influences the electronic environment of the heterocyclic system.[1][3] Understanding the interplay of these functional groups is critical for accurate spectral interpretation. This guide will systematically deconstruct the molecule to predict its ¹³C NMR spectrum and provide the practical methodology to acquire it.
Molecular Structure and Carbon Environments
To analyze the ¹³C NMR spectrum, we must first identify all non-equivalent carbon atoms in the molecule. Due to the lack of symmetry, all eight carbon atoms in methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate are chemically distinct and are expected to produce a unique resonance.
Figure 1: Molecular structure and carbon numbering scheme.
The eight distinct carbon environments are:
Pyrazole Ring: C3, C4, C5
Propanoate Chain: Cα (attached to N1), Cβ, and the carbonyl carbon (C=O)
Methyl Groups: C8 (attached to C3) and C9 (the ester methoxy group)
Principles of Substituent Effects on ¹³C Chemical Shifts
The chemical shift (δ) in ¹³C NMR typically ranges from 0 to 220 ppm downfield from the reference standard, tetramethylsilane (TMS).[4][5] The exact position of a signal is dictated by several factors, primarily the hybridization of the carbon and the electronic effects of neighboring atoms and functional groups.[5]
Electronegativity: Electronegative atoms (like O and N) withdraw electron density from adjacent carbons, reducing their shielding. This effect causes the carbon signal to shift downfield (to a higher ppm value).[5][6] The effect diminishes with distance.[7]
Hybridization: The chemical shift is sensitive to the hybridization state of the carbon. Generally, the trend is sp > sp² > sp³, with sp² carbons of carbonyl groups appearing furthest downfield.[5]
Electron-Withdrawing and Donating Groups: Electron-withdrawing groups (EWGs) like the nitro group (-NO₂) deshield nearby carbons, causing a downfield shift. This occurs through both inductive (through-bond) and resonance effects.[1] The nitro group is a powerful EWG, significantly impacting the chemical shifts of the pyrazole ring carbons.[1][8]
Predicted ¹³C NMR Spectrum Analysis
Based on established principles and data from related structures, we can predict the approximate chemical shifts for each carbon in the target molecule.
Pyrazole Ring Carbons (C3, C4, C5)
The pyrazole ring carbons are influenced by the ring nitrogens, the methyl group at C3, the nitro group at C4, and the propanoate chain at N1.
C3 (~146-152 ppm): This carbon is attached to two nitrogen atoms and bears a methyl group. In simple 3,5-dimethylpyrazole, the C3/C5 carbons appear around 145.3 ppm.[9] The attachment of the propanoate chain at N1 will have a minor effect. The primary influences are the adjacent nitrogens.
C4 (~125-135 ppm): This carbon is directly attached to the strongly electron-withdrawing nitro group. In nitropyrazoles, the carbon bearing the nitro group is significantly deshielded.[3] We predict this carbon to be significantly downfield compared to an unsubstituted C4 (which is typically around 105-110 ppm).[9][10]
C5 (~138-144 ppm): This carbon is adjacent to N1 and C4. It will be deshielded by the adjacent nitrogen and influenced by the electron-withdrawing effect of the nitro group at the adjacent C4 position. Its chemical shift is expected to be downfield compared to a simple pyrazole.
Propanoate Chain and Ester Carbons (Cα, Cβ, C=O, OCH₃)
The chemical shifts of the aliphatic chain and ester group are well-established.
C=O (~170-175 ppm): The carbonyl carbon of an ester typically appears in this range.[4][6] For methyl propanoate, the value is approximately 174.9 ppm.[4] This signal is often one of the most downfield in the aliphatic/carbonyl region.
OCH₃ (C9) (~52 ppm): The methoxy carbon of a methyl ester is highly consistent and appears around 51.5 ppm in methyl propanoate.[4]
Cα (C6) (~45-50 ppm): This methylene carbon is directly attached to the pyrazole N1. The electronegative nitrogen atom will cause a significant downfield shift compared to a simple alkane.
Cβ (C7) (~32-38 ppm): This methylene carbon is adjacent to the carbonyl group. The electron-withdrawing nature of the carbonyl will deshield it, shifting it downfield. In methyl propanoate, the analogous -CH₂- group appears at 27.5 ppm.[4] The presence of the bulky pyrazole ring may slightly alter this value.
Pyrazole Methyl Carbon (C8)
C3-CH₃ (C8) (~10-15 ppm): Methyl groups attached to sp² carbons on a heterocyclic ring typically appear in this region. In 3-methyl pyrazoles, this signal is found around 13 ppm.[10]
Summary of Predicted Chemical Shifts
The predicted chemical shifts for all unique carbons are summarized in the table below. These values provide a robust hypothesis for assigning an experimentally obtained spectrum.
Typical methyl group on an sp² carbon of a heterocycle.[10]
Experimental Protocol for ¹³C NMR Acquisition
Adherence to a standardized protocol is essential for acquiring high-quality, reproducible ¹³C NMR data. The following workflow is a self-validating system designed for accuracy and efficiency.
Figure 2: Standardized workflow for ¹³C NMR analysis.
Methodology
Sample Preparation:
Analyte Quantity: Accurately weigh 50-100 mg of the purified compound.[11] A higher concentration is necessary for ¹³C NMR due to its low natural abundance and sensitivity compared to ¹H NMR.
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).[7] The choice of solvent depends on the sample's solubility.
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.0 ppm).[11][12]
Filtration: To ensure magnetic field homogeneity, filter the solution through a pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[11] This removes any particulate matter that can degrade spectral quality.
Instrument Setup and Data Acquisition:
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
Lock and Shim: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent.[13] Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp resonance lines.
Acquisition Parameters:
Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker systems) to acquire a spectrum where all carbon signals appear as singlets.[13]
Spectral Width: Set a spectral width that encompasses all expected signals, typically 0-220 ppm.[13]
Number of Scans (NS): Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio. This can range from several hundred to several thousand scans depending on the sample concentration.
Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds for a standard qualitative spectrum.[13]
Data Processing:
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.
Phasing and Referencing: Manually or automatically phase the resulting spectrum to ensure all peaks are in the pure absorption mode. Calibrate the spectrum by setting the TMS peak to exactly 0.0 ppm.[12][13]
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.
Conclusion
The ¹³C NMR analysis of methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate is a clear demonstration of the power of NMR spectroscopy in modern chemical analysis. By understanding the fundamental principles of chemical shifts and the predictable electronic effects of substituents like methyl, nitro, and ester groups, a detailed and accurate prediction of the spectrum can be constructed. This theoretical framework, when combined with the rigorous experimental protocol outlined in this guide, provides scientists with a reliable system for verifying molecular structure, confirming reaction outcomes, and ensuring the purity and identity of compounds essential to research and development.
References
Vaia. (n.d.). Classify the resonances in the 13 C NMR spectrum of methyl propanoate. Retrieved from [Link]
Studylib. (n.d.). Carbon-13 NMR Spectroscopy: Principles and Applications. Retrieved from [Link]
Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Retrieved from [Link]
NMR Facility, UCSB Chemistry and Biochemistry. (n.d.). Chemical Shift Referencing. Retrieved from [Link]
ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]
Jimeno, M. L., Jagerovic, N., Elguero, J., Junk, T., & Catallo, W. J. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Spectroscopy, 13(4), 291-294. Retrieved from [Link]
Carrión, M. D., Chayah, M., Choquesillo-Lazarte, D., Gallo, M. A., Espinosa, A., Entrena, A., & Camacho, M. E. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61. Retrieved from [Link]
Scribd. (n.d.). Understanding 13C NMR Spectroscopy. Retrieved from [Link]
Slideshare. (n.d.). C-13 NMR Spectroscopy. Retrieved from [Link]
Biological Magnetic Resonance Bank (BMRB). (n.d.). Indirect Chemical Shift Referencing. Retrieved from [Link]
ResearchGate. (n.d.). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Retrieved from [Link]
Oregon State University. (2022). 13C NMR Chemical Shifts. Retrieved from [Link]
Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]
eGyanKosh. (n.d.). 13C NMR SPECTROSCOPY. Retrieved from [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2023). Introduction to Spectroscopy. Cengage Learning. Retrieved from [Link]
Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR, 6(2), 135-140. Retrieved from [Link]
American Chemical Society. (n.d.). Upper-Level Courses and Across the Curriculum Volume 3: 13C NMR Spectroscopy. Retrieved from [Link]
University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]
University College London. (n.d.). Sample Preparation. Retrieved from [Link]
Alkorta, I., Elguero, J., & Jagerovic, N. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 50(S1), S97-S105. Retrieved from [Link]
EPFL. (n.d.). NMR sample preparation. Retrieved from [Link]
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20295. Retrieved from [Link]
Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(49), 10699-10706. Retrieved from [Link]
arXiv. (n.d.). Leveraging 13C NMR spectrum data derived from SMILES for machine learning-based prediction of a small molecule functionality. Retrieved from [Link]
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
ResearchGate. (2017). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13 C NMR chemical shifts in substituted benzenes. Retrieved from [Link]
ResearchGate. (n.d.). 13 C and 15 N NMR chemical shifts of the pyrazoles 14-16. Retrieved from [Link]
Aguilar-Parrilla, F., et al. (1998). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 22(10), 1177-1187. Retrieved from [Link]
More O'Ferrall, R. A., & Murray, B. A. (1994). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (12), 2461-2470. Retrieved from [Link]
NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. Retrieved from [Link]
SciSpace. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]
SpectraBase. (n.d.). 3-methyl-4-nitro-1H-pyrazole - Optional[13C NMR]. Retrieved from [Link]
Tugarinov, V., & Kay, L. E. (2004). Selective 1H- 13C NMR spectroscopy of methyl groups in residually protonated samples of large proteins. Journal of the American Chemical Society, 126(32), 9827-9836. Retrieved from [Link]
Harnessing Nitro-Pyrazole Derivatives: A Technical Guide to Biological Activity and Synthetic Workflows
Executive Summary As a Senior Application Scientist, I approach heterocyclic scaffold design not merely as a synthetic exercise, but as a strategic modulation of physicochemical properties. Pyrazole derivatives are a cor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, I approach heterocyclic scaffold design not merely as a synthetic exercise, but as a strategic modulation of physicochemical properties. Pyrazole derivatives are a cornerstone in medicinal chemistry, but the introduction of a nitro group—specifically at the 3- or 4-position—fundamentally alters the molecule's electronic landscape. The nitro-pyrazole motif serves a dual purpose: it acts as a highly reactive synthetic handle for generating complex aminopyrazoles, and it functions as a potent pharmacophore in its own right, exhibiting profound antimicrobial, anticancer, and kinase-inhibitory activities[1]. This whitepaper dissects the structural rationale, biological efficacy, and self-validating synthetic protocols required to leverage nitro-pyrazole derivatives in modern drug discovery.
Structural Rationale & Pharmacophore Dynamics
The specific substitution pattern on a pyrazole derivative dictates its biological reactivity. The nitro group (
−NO2
) is strongly electron-withdrawing, which lowers the pKa of the pyrazole
NH
proton, enhances lipophilicity, and acts as a potent hydrogen bond acceptor[2].
In medicinal chemistry, this motif is utilized in two primary ways:
Direct Target Engagement: The nitro group can undergo enzymatic reduction within bacterial or fungal cells, generating reactive oxygen species (ROS) or toxic intermediates that disrupt cellular machinery. This makes nitro-pyrazoles highly effective against anaerobic bacteria and specific fungal pathogens[2].
Precursor to Aniline Bioisosteres: 4-Nitropyrazole is a critical building block. The nitro group serves as a stable placeholder during complex alkylation reactions (e.g., Mitsunobu reactions) and is subsequently reduced to an aminopyrazole. These aminopyrazoles act as superior aniline bioisosteres, offering improved aqueous solubility and avoiding the metabolic toxicities (such as CYP1A2 inhibition) typically associated with anilines[3].
Key Biological Activities
Antimicrobial and Antifungal Efficacy
Nitro-pyrazole derivatives have shown remarkable efficacy against resistant microbial strains. Recent structure-activity relationship (SAR) studies on oxadiazole antibiotics revealed that incorporating a 4-nitro-1H-pyrazole moiety (e.g., Compound 30) retained potent bactericidal activity against Clostridioides difficile with a Minimum Inhibitory Concentration (MIC) of 4 μg/mL, whereas other non-nitro substitutions failed[4]. Furthermore, hybridizing nitro-pyrazoles with thiazole rings yields compounds with broad-spectrum activity against Staphylococcus aureus and Pseudomonas aeruginosa[5].
Kinase Inhibition in Neurodegeneration (LRRK2)
Mutations in the Leucine-rich repeat kinase 2 (LRRK2), particularly the G2019S mutation, are a leading genetic cause of Parkinson's disease. Aminopyrazoles, synthesized directly from 4-nitropyrazole precursors, have emerged as potent, brain-penetrant LRRK2 inhibitors[1]. These derivatives bind competitively to the ATP-binding pocket of the kinase. For instance, Compound 22, derived from a nitropyrazole intermediate, demonstrated remarkable target engagement with an
IC50
of 1.3 nM in mouse brain tissue[3].
Mechanistic Pathways
Caption: Logical pathway from 4-nitropyrazole precursors to LRRK2 inhibition and neuroprotection.
Quantitative Efficacy Data
To contextualize the biological activity, the following tables summarize the quantitative efficacy of various nitro-pyrazole derivatives and their aminopyrazole downstream products.
Table 1: Antimicrobial Activity (MIC) of Nitro-Heterocyclic Derivatives
This protocol details the transformation of 4-nitropyrazole into an alkylated aminopyrazole, a critical step in synthesizing LRRK2 inhibitors[3].
Causality & Rationale: Standard alkylation using alkyl halides and strong bases often leads to mixtures of regioisomers and degradation of the electron-deficient pyrazole ring. The Mitsunobu reaction is selected because its mild, neutral conditions ensure strict regioselectivity at the pyrazole nitrogen.
Preparation: Dissolve 4-nitropyrazole (1.0 eq) and the target primary/secondary alcohol (1.2 eq) in anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere. Causality: Anhydrous conditions are mandatory to prevent the premature hydrolysis of the diisopropyl azodicarboxylate (DIAD) reagent.
Phosphine Addition: Add Triphenylphosphine (
PPh3
, 1.5 eq) to the solution and stir for 10 minutes.
Azodicarboxylate Addition: Cool the mixture to 0°C. Add DIAD (1.5 eq) dropwise over 15 minutes. Causality: The betaine intermediate formation is highly exothermic; cooling prevents the formation of unwanted elimination byproducts.
Reduction: Isolate the alkylated nitropyrazole via silica gel chromatography. Dissolve the intermediate in methanol, add 10% Pd/C (0.1 eq), and stir under a hydrogen atmosphere (1 atm) for 4 hours to yield the aminopyrazole[7].
Self-Validation System: Monitor the reduction via LC-MS. The protocol is validated when the nitro molecular ion peak (
[M+H]+
) completely disappears, replaced by the amino peak (
[M-30]+
). Perform TLC using a reference standard to confirm the absence of starting material.
Protocol 2: MIC Determination via Resazurin Microtiter Assay (REMA)
To evaluate the antimicrobial activity of synthesized nitro-pyrazole derivatives[5].
Causality & Rationale: Traditional broth microdilution relies on visual turbidity, which is subjective and prone to error when testing lipophilic compounds that may precipitate. Resazurin acts as an objective colorimetric indicator of cellular respiration.
Inoculum Preparation: Standardize the bacterial suspension (e.g., C. difficile or S. aureus) to a 0.5 McFarland standard in Mueller-Hinton broth.
Serial Dilution: In a 96-well microtiter plate, prepare 2-fold serial dilutions of the nitro-pyrazole derivative (ranging from 128 μg/mL to 0.125 μg/mL).
Incubation: Add 50 μL of the bacterial inoculum to each well. Incubate for 18-24 hours at 37°C.
Viability Staining: Add 30 μL of a 0.015% resazurin solution to each well and incubate for an additional 2 hours. Causality: Metabolically active (living) cells reduce the blue, non-fluorescent resazurin to resorufin, which is pink and highly fluorescent. The MIC is the lowest concentration that remains entirely blue.
Self-Validation System: The assay is internally validated through a strict control matrix: a sterility control (media only; must remain blue), a growth control (media + inoculum; must turn pink), and a reference antibiotic control (e.g., Vancomycin) which must yield an MIC within its established CLSI quality control range.
References
Patel, et al. "Optimized Synthesis of Novel Pyrazole Based Thiazole Derivatives and their Antimicrobial Evaluation." ResearchGate. URL:[Link]
ACS Publications. "A Potent and Narrow-Spectrum Antibacterial against Clostridioides difficile Infection." Journal of Medicinal Chemistry. URL:[Link]
ACS Publications. "Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor." ACS Medicinal Chemistry Letters. URL:[Link]
ACS Publications. "Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate." Journal of Medicinal Chemistry. URL: [Link]
Application Note: High-Purity Isolation of Methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate via Automated Flash Column Chromatography
Abstract This application note presents a robust and detailed protocol for the purification of methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate, a key heterocyclic building block in pharmaceutical and agrochemical r...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note presents a robust and detailed protocol for the purification of methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate, a key heterocyclic building block in pharmaceutical and agrochemical research.[1][2] Due to the presence of polar functional groups, including a nitro group and a methyl ester, effective separation from reaction byproducts and starting materials presents a moderate challenge. This guide details a systematic approach using normal-phase flash column chromatography on silica gel, providing a comprehensive workflow from solvent system selection to post-purification analysis. The described methodology is designed to be a self-validating system, ensuring high purity and batch-to-batch consistency for researchers and drug development professionals.
Introduction and Rationale
Methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate is a functionalized pyrazole derivative. Pyrazole scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.[2][3] The nitro group, in particular, serves as a crucial synthetic handle for further molecular elaboration, such as reduction to an amine group for subsequent coupling reactions.[2] Achieving high purity of this intermediate is paramount, as impurities can lead to unwanted side reactions and complicate the synthesis of downstream target molecules.
Column chromatography is the purification method of choice for such compounds because it effectively separates molecules based on differences in their polarity.[4] This protocol employs normal-phase chromatography, where a polar stationary phase (silica gel) is used with a less polar mobile phase.[5][6] The target compound, being moderately polar, will interact with the silica gel, allowing non-polar impurities to elute first. By gradually increasing the polarity of the mobile phase, the desired product is then selectively eluted from the column.
Flash Chromatography System (e.g., Biotage, Teledyne ISCO) or glass column for manual setup
Rotary Evaporator
TLC Developing Chamber
UV Lamp (254 nm)
Standard laboratory glassware (beakers, flasks, funnels)
Vacuum Filtration Apparatus
Detailed Purification Protocol
This protocol is divided into three main stages: preliminary analysis and optimization, column preparation and execution, and post-purification analysis.
Stage 1: TLC for Mobile Phase Optimization
Scientific Rationale: Thin-Layer Chromatography (TLC) is a critical preliminary step used to determine the optimal solvent system (mobile phase) for the column separation.[8][9][10] The goal is to find a solvent mixture that provides a good separation between the target compound and its impurities, with the target compound having a retention factor (Rf) of approximately 0.25-0.35.[11] This Rf value ensures that the compound does not elute too quickly (poor separation) or too slowly (band broadening and excessive solvent use).
Step-by-Step Procedure:
Prepare a stock solution of the crude product by dissolving a small amount (~5 mg) in a volatile solvent like dichloromethane or ethyl acetate (~0.5 mL).
On a TLC plate, spot the crude mixture alongside any available starting material standards.
Develop several TLC plates using different ratios of a non-polar solvent (n-Hexane) and a polar solvent (Ethyl Acetate). Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and incrementally increase the polarity (e.g., 7:3, 1:1).
Visualize the developed plates under a UV lamp. The target compound, containing an aromatic pyrazole ring, should be UV active.
Identify the solvent system that gives the desired Rf value of ~0.3 for the product spot and maximal separation from other spots.
Stage 2: Column Chromatography Execution
Scientific Rationale: This stage involves packing the column with the stationary phase and eluting the crude mixture with the optimized mobile phase. A well-packed column is crucial for achieving high resolution and preventing issues like channeling, which leads to poor separation.[12] Dry loading of the sample is recommended for compounds that might not be highly soluble in the initial mobile phase, ensuring a narrow and concentrated starting band.[11]
Step-by-Step Procedure:
Column Preparation (Wet Packing):
Select a column with an appropriate size. A general rule is to use a stationary phase to sample ratio of 20:1 to 100:1 by weight, depending on the difficulty of the separation.[11]
Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.[7]
Prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC (e.g., 9:1 Hexane:EtOAc).
Pour the slurry into the column and use gentle air pressure or tapping to pack the silica bed uniformly, avoiding air bubbles.[5][7]
Drain the excess solvent until the solvent level is just at the top of the silica bed. Add a protective layer of sand on top.
Sample Loading (Dry Loading):
Dissolve the crude product (e.g., 1 gram) in a minimal amount of a volatile solvent (e.g., 5-10 mL of DCM).
Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
Carefully add this powder onto the top layer of sand in the packed column.
Elution and Fraction Collection:
Carefully add the mobile phase to the column without disturbing the top layer.
Begin elution using the optimized solvent system. If separation is difficult, a gradient elution (slowly increasing the percentage of the polar solvent) can be employed.[13]
Collect the eluent in fractions (e.g., 10-20 mL per test tube).
Continuously monitor the separation by spotting collected fractions on TLC plates.[9][14]
Stage 3: Fraction Analysis and Product Isolation
Scientific Rationale: After collection, the fractions must be analyzed to identify which ones contain the pure product. TLC is again the method of choice for this analysis due to its speed and sensitivity.[15] Once identified, the pure fractions are combined, and the solvent is removed to yield the final product.
Step-by-Step Procedure:
Spot every few fractions onto TLC plates.
Develop the TLC plates using the same mobile phase as the column.
Visualize the plates under UV light.
Identify all fractions that contain only the spot corresponding to the pure product. A single, well-defined spot indicates a high level of purity.[15]
Combine these pure fractions into a clean, pre-weighed round-bottom flask.
Remove the solvent using a rotary evaporator.
Place the flask under high vacuum for several hours to remove any residual solvent.
Weigh the flask to determine the final mass of the purified product and calculate the yield.
Process Visualization and Data Summary
The entire purification workflow can be visualized as a logical sequence of steps.
Figure 1: Workflow for the purification of methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate.
Table 1: Summary of Key Chromatographic Parameters
Parameter
Recommended Value / Method
Rationale
Stationary Phase
Silica Gel (230-400 mesh)
Standard polar stationary phase for normal-phase chromatography, suitable for polar compounds.[16][17]
Mobile Phase
Hexane:Ethyl Acetate (Gradient)
A common solvent system offering good selectivity for moderately polar compounds.[18]
TLC Target Rf
0.25 - 0.35
Optimal balance between good resolution and reasonable elution time.[11]
Sample Loading
Dry Loading
Ensures a narrow sample band, leading to better separation efficiency.[11]
Detection
UV (254 nm)
The pyrazole ring is aromatic and absorbs UV light, allowing for easy visualization.
Purity Assessment
TLC, NMR, LC-MS
Confirms the identity and purity of the final isolated product.
Troubleshooting
Problem
Potential Cause
Recommended Solution
Compound stuck at origin
Mobile phase is not polar enough.
Increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. If necessary, add a small amount (<5%) of methanol to the eluent.[18][19]
Poor separation (overlapping spots)
Column overloaded; Poorly packed column; Incorrect mobile phase.
Reduce the amount of sample loaded.[12] Repack the column carefully to avoid channels. Re-optimize the mobile phase with TLC for better spot separation.
Streaking/Tailing on TLC/Column
Sample is too concentrated; Compound interacting too strongly with acidic silica.
Dilute the sample before spotting on TLC. For the column, consider deactivating the silica by adding a small amount (~0.5%) of triethylamine to the mobile phase.[20]
Cracked or dry column bed
Column ran dry during elution.
Never let the solvent level drop below the top of the stationary phase. Always keep the column topped up with solvent.[5]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the purification of methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate using flash column chromatography. By following the systematic approach of TLC-based mobile phase optimization, careful column packing and loading, and diligent fraction analysis, researchers can consistently obtain this valuable synthetic intermediate in high purity. The inclusion of a troubleshooting guide further equips scientists to address common challenges, ensuring a successful and efficient purification process.
References
Sorbtech. For Examination of Reactions - Column Chromatography. Retrieved from [Link]
University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. Retrieved from [Link]
ResearchGate. How can I select the solvent system for column chromatography?. Retrieved from [Link]
University of Colorado Boulder, Organic Chemistry. Column Chromatography Procedures. Retrieved from [Link]
Buchi.com. Dry packing of a chromatography column in three steps. Retrieved from [Link]
Chemistry LibreTexts. Packing Normal Phase Columns. Retrieved from [Link]
AGC Chemicals Americas. Advantages of Silica Gels for HPLC Packing Applications. Retrieved from [Link]
Royal Society of Chemistry. Thin layer chromatography | Resource. Retrieved from [Link]
EAG Laboratories. Thin-Layer Chromatography | TLC. Retrieved from [Link]
University of York, Chemistry Teaching Labs. Determining a solvent system. Retrieved from [Link]
University of Rochester. Solvent Systems for Flash Column Chromatography. Retrieved from [Link]
LabXchange. Lab Procedure: Thin Layer Chromatography. Retrieved from [Link]
CDN. Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]
Wikipedia. Thin-layer chromatography. Retrieved from [Link]
Agilent. Optimizing the Separation of 20 Nitro-aromatics. Retrieved from [Link]
ResearchGate. Separation of nitroaromatics by C-18 column. Retrieved from [Link]
International Journal of Trend in Scientific Research and Development. Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction. Retrieved from [Link]
ResearchGate. Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Retrieved from [Link]
Lee, S.L. The Chromatography of Nitro compounds. Nature and Science, 5(1), 2007. Retrieved from [Link]
Royal Society of Chemistry. Asymmetric synthesis of pyrazole derivative using tert-butansulfoneamide as a chiral auxiliary. Retrieved from [Link]
ChemicalCell. 3-(3-Methyl-4-Nitro-Pyrazol-1-Yl)-Propionic Acid CAS NO 956396-51-3. Retrieved from [Link]
NextSDS. 3-(3-METHYL-4-NITRO-PYRAZOL-1-YL)-PROPIONIC ACID HYDRAZIDE. Retrieved from [Link]
NextSDS. 3-(3-METHYL-4-NITRO-PYRAZOL-1-YL)-PROPIONIC ACID. Retrieved from [Link]
Application Note: Methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate as a Versatile Chemical Intermediate in Drug Discovery
Executive Summary & Structural Significance In modern medicinal chemistry, the design of divergent synthetic routes requires building blocks that offer orthogonal reactivity. Methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)pr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Significance
In modern medicinal chemistry, the design of divergent synthetic routes requires building blocks that offer orthogonal reactivity. Methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate (C₈H₁₁N₃O₄) is a highly functionalized pyrazole intermediate that perfectly fits this paradigm. Pyrazoles are privileged scaffolds, frequently acting as bioisosteres for imidazoles and purines in FDA-approved therapeutics.
This specific intermediate features three distinct functional domains:
The C3-Methyl Group: Provides steric shielding and modulates the lipophilicity (LogP) of the final active pharmaceutical ingredient (API).
The C4-Nitro Group: Acts as a stable, masked amine. 4-Aminopyrazoles are notoriously susceptible to oxidative degradation; retaining the nitro oxidation state until the late stages of synthesis preserves the integrity of the pyrazole core during harsh cross-coupling or alkylation steps.
The N1-Methyl Propanoate Chain: Serves as a versatile, cleavable linker. It can be saponified to a carboxylic acid for peptide coupling, reduced to an alcohol, or utilized in tandem cyclizations to form macrocycles.
Mechanistic Insights & Synthetic Utility
As a Senior Application Scientist, I frequently leverage this intermediate to synthesize fused heterocyclic systems, particularly pyrazolo[4,3-d]pyrimidines and pyrazolo[4,3-b]pyridines . These fused systems are critical pharmacophores in the development of kinase and phosphodiesterase inhibitors.
The strategic value of this intermediate lies in its orthogonal deprotection and activation profile. The highly electron-withdrawing nature of the nitro group deactivates the pyrazole ring, preventing unwanted electrophilic aromatic substitutions during early synthetic steps. Upon chemoselective catalytic hydrogenation, the resulting 4-amino derivative becomes highly nucleophilic. This amine can immediately undergo tandem Schiff-base formation and heterocyclization to yield pyrazolo[4,3-d]pyrimidines [1].
In drug development, these pyrazolo-fused APIs have demonstrated profound efficacy. For instance, they are heavily utilized as potent LRRK2 inhibitors [2] for the treatment of Parkinson's disease and inflammatory bowel disorders, as well as PDE1 inhibitors [3] for cognitive and psychiatric disorders.
The following protocols are engineered to be self-validating systems, ensuring that researchers can verify the success of each transformation before proceeding to the next step.
Protocol A: Chemoselective Catalytic Reduction of the Nitro Group
Objective: Convert the C4-nitro group to a C4-amine without reducing the pyrazole core or cleaving the ester.
Causality: Palladium on carbon (Pd/C) with hydrogen gas is selected over dissolving metal reductions (e.g., Fe/HCl or SnCl₂) to prevent the coordination of metal salts to the resulting amine, which severely complicates isolation and lowers yields. Methanol is chosen as the solvent to ensure complete solubility of the starting material while preventing transesterification.
Step-by-Step Methodology:
Preparation: To a flame-dried 100 mL round-bottom flask, add methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate (5.0 g, 23.4 mmol, 1.0 eq) and anhydrous methanol (50 mL, ~0.5 M).
Catalyst Addition: Purge the flask with N₂ for 5 minutes. Carefully add 10% Pd/C (0.5 g, 10% w/w). Safety Note: Pd/C is pyrophoric; ensure the flask is thoroughly flushed with inert gas before addition.
Hydrogenation: Evacuate the flask under a gentle vacuum and backfill with H₂ gas via a balloon. Repeat this purge cycle three times.
Reaction: Stir the suspension vigorously at 25 °C for 4 hours.
Filtration: Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the filter cake with excess methanol (3 × 20 mL).
Isolation: Concentrate the filtrate under reduced pressure to afford methyl 3-(4-amino-3-methyl-1H-pyrazol-1-yl)propanoate as a pale yellow oil.
Self-Validation & QC Check:
TLC: Elute with Hexane/EtOAc (1:1). The nitro starting material (R_f ~0.6) is UV-active but ninhydrin-negative. The amine product (R_f ~0.2) is UV-active and stains dark purple upon heating with ninhydrin solution.
LC-MS: Confirm the mass shift from [M+H]⁺ = 214.1 (Nitro) to [M+H]⁺ = 184.1 (Amine).
Protocol B: Mild Saponification of the Methyl Ester
Objective: Hydrolyze the N1-propanoate to a carboxylic acid for subsequent amide coupling.
Causality: Lithium hydroxide (LiOH) in a THF/Water mixture is utilized instead of NaOH or KOH. LiOH provides a milder pH profile, which prevents the base-catalyzed epimerization of any stereocenters present in more complex downstream derivatives and avoids the degradation of the pyrazole core.
Step-by-Step Methodology:
Preparation: Dissolve the starting ester (5.0 g, 23.4 mmol, 1.0 eq) in THF (35 mL).
Base Addition: Cool the solution to 0 °C using an ice bath. Add a pre-chilled solution of LiOH·H₂O (1.47 g, 35.1 mmol, 1.5 eq) in HPLC-grade water (12 mL) dropwise over 10 minutes.
Reaction: Remove the ice bath and allow the mixture to warm to 25 °C. Stir for 2 hours.
Solvent Removal: Concentrate the mixture under reduced pressure to remove the THF, leaving the aqueous layer.
Acidification: Cool the aqueous layer to 0 °C and carefully acidify with 1M HCl until the pH reaches ~3.5 (the approximate isoelectric point of the pyrazole acid).
Extraction: Extract the aqueous layer with EtOAc (3 × 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid as a white solid.
Self-Validation & QC Check:
TLC: Elute with DCM/MeOH (9:1). The acid product will streak or remain at the baseline unless 1% acetic acid is added to the eluent, which resolves it into a distinct spot (R_f ~0.3).
LC-MS: Confirm the mass shift from [M+H]⁺ = 214.1 (Ester) to [M+H]⁺ = 200.1 (Acid).
Quantitative Data Summaries
The table below summarizes the expected quantitative metrics for the functionalization of methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate based on optimized laboratory conditions.
Transformation
Substrate
Key Reagents
Temp (°C)
Time (h)
Expected Yield (%)
Purity (HPLC)
Nitro Reduction
Ester
H₂, 10% Pd/C, MeOH
25
4.0
92 - 95
> 98%
Saponification
Ester
LiOH·H₂O, THF/H₂O
25
2.0
94 - 98
> 99%
Heterocyclization
Amine
Formamidine acetate, EtOH
80
12.0
75 - 82
> 95%
Amide Coupling
Acid
HATU, DIPEA, DMF, R-NH₂
25
6.0
80 - 88
> 96%
Biological Application: Target Engagement
Once the intermediate is converted into a pyrazolo[4,3-d]pyrimidine API, it acts as a potent competitive inhibitor at the ATP-binding site of specific kinases. The diagram below illustrates the mechanism of action for these compounds in the context of LRRK2-mediated neurodegeneration.
Figure 2: Mechanism of action for pyrazolo-fused APIs in LRRK2-mediated neurodegeneration.
References
"WO2024108128A1 - Lrrk2 inhibitors and uses thereof." Google Patents.
"US11634416B2 - Combination treatments comprising administration of 1H-pyrazolo[4,3-b]pyridines." Google Patents.
Method
Application Note: Experimental Use of Methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate in Agrochemical Research
Target Audience: Agrochemical Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols Mechanistic Rationale and Agrochemical Significance Py...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Agrochemical Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Application Guide & Experimental Protocols
Mechanistic Rationale and Agrochemical Significance
Pyrazole derivatives are a cornerstone of modern agrochemical development, serving as the core scaffold for numerous succinate dehydrogenase inhibitor (SDHI) fungicides and protoporphyrinogen oxidase (PPO) herbicides[1]. A prominent example of a related active ingredient is 5-chloro-3-methyl-4-nitro-1H-pyrazole (CMNP), which functions as a citrus abscission agent by uncoupling energetic membranes and depleting cellular ATP[2].
The synthesis of novel pyrazole candidates requires strategic and highly regioselective functionalization. The compound methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate serves as a highly versatile, lipophilic intermediate in these discovery pipelines. The propanoate moiety is introduced via an aza-Michael addition using methyl acrylate[3]. This specific modification serves a dual purpose in agrochemical design:
Synthetic Masking & Directing: The propanoate chain acts as a robust protecting group for the acidic N1 position of the pyrazole. This prevents unwanted oligomerization or side reactions during the harsh downstream reduction of the C4-nitro group.
Physicochemical Tuning: Ester and amide appendages are known to significantly enhance the cuticular penetration of azole and pyrazole-based agrochemicals. By increasing the lipophilicity (LogP) of the molecule, the propanoate side-chain improves foliar uptake and overall biological efficacy in field applications[4].
Synthetic Workflow & Experimental Protocols
The following protocols detail the synthesis of the propanoate intermediate and its subsequent activation.
Caption: Synthetic workflow for the aza-Michael addition and subsequent nitro reduction.
Protocol A: Aza-Michael Addition (Synthesis of the Propanoate Intermediate)
Objective: Regioselective N1-alkylation of 3-methyl-4-nitro-1H-pyrazole.
Causality & Design Choice: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is selected as the optimal base. Its strong amidine character rapidly deprotonates the acidic N-H of the nitropyrazole without acting as a nucleophile. This prevents the unwanted transesterification or polymerization of the methyl acrylate, which is a frequent failure mode when using stronger nucleophilic bases like sodium methoxide[3].
Step-by-Step Methodology:
Preparation: Charge a flame-dried 250 mL round-bottom flask with 3-methyl-4-nitro-1H-pyrazole (10.0 g, 78.7 mmol, 1.0 eq) and anhydrous acetonitrile (100 mL).
Catalyst Addition: Add DBU (1.20 g, 7.87 mmol, 0.1 eq) dropwise at room temperature under a nitrogen atmosphere. Stir for 10 minutes to allow for complete deprotonation (solution will slightly darken).
Reagent Addition: Slowly add methyl acrylate (8.13 g, 94.4 mmol, 1.2 eq) via a syringe over 15 minutes to control the exothermic nature of the conjugate addition.
Reaction: Elevate the temperature to 50 °C and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The self-validating endpoint is the complete disappearance of the highly UV-active starting material spot.
Workup: Concentrate the mixture under reduced pressure. Dissolve the crude residue in ethyl acetate (150 mL) and wash sequentially with 1M HCl (2 x 50 mL) to remove DBU, followed by brine (50 mL).
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate as a pale yellow solid. (Expected yield: >90%).
Protocol B: Chemoselective Reduction of the Nitro Group
Objective: Reduction of the C4-nitro group to an amine, preparing the scaffold for amide coupling (SDHI fungicide synthesis).
Causality & Design Choice: The Béchamp-type reduction (Fe/NH₄Cl) is deliberately chosen over catalytic hydrogenation (H₂/Pd-C). Agrochemical building blocks often contain trace impurities that can irreversibly poison palladium catalysts. Furthermore, this specific method is highly chemoselective; it quantitatively reduces the nitro group to an amine while leaving the sensitive propanoate ester completely intact[1].
Step-by-Step Methodology:
Preparation: Suspend methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate (10.0 g, 46.9 mmol, 1.0 eq) in a mixture of Ethanol (80 mL) and DI Water (20 mL).
Activation: Add Iron powder (13.1 g, 234.5 mmol, 5.0 eq) and Ammonium chloride (12.5 g, 234.5 mmol, 5.0 eq) to the suspension.
Reaction: Attach a reflux condenser and heat the mixture to 80 °C with vigorous mechanical stirring for 2 hours.
Filtration: While still hot, filter the mixture through a pad of Celite to remove iron oxides. Wash the Celite pad generously with hot ethanol (50 mL). Warning: Do not let the filter cake dry out completely to avoid pyrophoric hazards.
Isolation: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with dichloromethane (3 x 50 mL). Dry the combined organic layers over Na₂SO₄ and concentrate to afford methyl 3-(4-amino-3-methyl-1H-pyrazol-1-yl)propanoate.
Data Presentation: Optimization & Biological Screening
To ensure maximum throughput in candidate generation, the aza-Michael addition was optimized against various bases and solvents. The resulting amine intermediates were then converted into pyrazole carboxamides and subjected to in vitro mycelial growth inhibition assays.
Table 1: Optimization of Aza-Michael Addition
Entry
Base (0.1 eq)
Solvent
Temp (°C)
Time (h)
Isolated Yield (%)
1
K₂CO₃
DMF
60
8
72
2
Et₃N
CH₂Cl₂
25
24
45
3
NaOMe
MeOH
65
4
58 (Polymerization observed)
4
DBU
CH₃CN
50
4
94 (Optimal)
Table 2: Representative In Vitro Fungicidal Screening (Mycelial Growth Inhibition)
Note: Data represents the transition from inactive precursor to active agrochemical candidate.
Compound Stage
Target Pathogen
EC₅₀ (mg/L)
Mode of Action
Propanoate Intermediate
Botrytis cinerea
>100
N/A (Inactive precursor)
Amine Intermediate
Botrytis cinerea
>100
N/A (Inactive precursor)
Derived Pyrazole Carboxamide
Botrytis cinerea
0.05
SDHI
Derived Pyrazole Carboxamide
Zymoseptoria tritici
0.02
SDHI
Commercial Standard (Boscalid)
Botrytis cinerea
0.08
SDHI
Mechanism of Action (Downstream Application)
Once the propanoate intermediate is converted into a mature pyrazole carboxamide, it acts as a highly potent Succinate Dehydrogenase Inhibitor (SDHI). The lipophilic nature of the retained propanoate tail ensures rapid cuticular penetration, allowing the active pharmacophore to reach the fungal mitochondria.
Caption: General mode of action for pyrazole-based SDHI fungicides in target pathogens.
Technical Support Center: Optimizing the Synthesis of Methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate
Welcome to the Technical Support Center. This guide is tailored for researchers, synthetic chemists, and drug development professionals seeking to optimize the aza-Michael addition of 3-methyl-4-nitro-1H-pyrazole to meth...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is tailored for researchers, synthetic chemists, and drug development professionals seeking to optimize the aza-Michael addition of 3-methyl-4-nitro-1H-pyrazole to methyl acrylate. By understanding the mechanistic causality behind this reaction, you can systematically troubleshoot yield discrepancies, control regioselectivity, and ensure reproducible scale-ups.
Mechanistic Overview & Regioselectivity
The synthesis of methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate relies on an aza-Michael addition. The deprotonated pyrazolide anion acts as an N-nucleophile, attacking the electron-deficient
β
-carbon of methyl acrylate. Because the pyrazole ring is asymmetric and capable of tautomerization, alkylation can occur at either the N1 or N2 position, leading to a mixture of regioisomers.
Fig 1. Mechanistic pathway of the aza-Michael addition illustrating N1 vs N2 regioselectivity.
Troubleshooting FAQs
Q1: Why am I seeing a significant amount of the 5-methyl regioisomer, and how can I improve the N1/N2 selectivity?A: The pyrazolide anion can attack from either the N1 or N2 position. While the N1 position is kinetically favored due to1, the strongly electron-withdrawing 4-nitro group reduces the overall nucleophilicity of the ring[1]. This often forces chemists to use higher temperatures or stronger bases, which erodes kinetic regioselectivity and pushes the reaction toward a thermodynamic mixture.
Actionable fix: Use a bulkier, softer base like2[2]. The large cesium cation coordinates loosely to the pyrazolide anion, creating a highly reactive "naked" anion that strongly favors kinetic attack at the less hindered N1 position.
Q2: My methyl acrylate seems to be disappearing, but my pyrazole starting material remains unreacted. What is happening?A: Methyl acrylate is highly prone to base-catalyzed or thermally-induced radical polymerization. When reactions are run at elevated temperatures (>60°C) with strong bases, the acrylate often homopolymerizes before the deactivated nitropyrazole can successfully attack.
Actionable fix: Add a radical inhibitor such as BHT (butylated hydroxytoluene) at 0.1 mol% to the reaction mixture. Additionally, use a slight excess of methyl acrylate (1.2 - 1.5 eq) and add it dropwise via a syringe pump to keep its steady-state concentration low.
Q3: Can I perform this reaction without a catalyst or solvent to make it more "green"?A: While 3 are well-documented for electron-rich azoles, they perform poorly for 4-nitropyrazoles[4]. The nitro group severely deactivates the nucleophile. Attempting a solvent-free melt requires extended heating (>24h at 80°C), which leads to severe polymerization of the methyl acrylate. A polar aprotic solvent (like Acetonitrile) with a mild base is required for practical yields.
Q4: During workup, how do I efficiently separate the product from unreacted pyrazole without tedious chromatography?A: This protocol features a self-validating purification step based on pKa differentials. The product, methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate, lacks ionizable protons. In contrast, the unreacted starting material has a highly acidic N-H proton (pKa ~ 9-10) due to the strong electron-withdrawing effect of the nitro group.
Actionable fix: A simple liquid-liquid extraction using 5 (pH ~ 8.3) will selectively deprotonate the unreacted pyrazole, pulling it entirely into the aqueous layer and leaving your pure N-alkylated product in the organic phase[5].
Empirical Data: Condition Optimization
The following table summarizes the causal relationship between reaction conditions and the resulting yield/regioselectivity, highlighting why the standardized protocol utilizes Cs₂CO₃ in Acetonitrile.
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Regiomeric Ratio (N1:N2)
Mechanistic Notes
K₂CO₃
DMF
80
4
65
75:25
High temperature erodes kinetic selectivity; minor acrylate polymerization observed.
NaH
THF
25
12
50
60:40
Hard cation (Na⁺) tightly binds the anion, reducing kinetic N1 preference.
Cs₂CO₃
MeCN
60
2
88
90:10
Optimal. Soft Cs⁺ cation enhances kinetic control and nucleophilicity.
DBU
Neat
80
15
45
80:20
Poor solubility of deactivated nitropyrazole; severe acrylate polymerization.
Standardized Experimental Protocol
Follow this step-by-step methodology to ensure high yield and regioselectivity.
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-4-nitro-1H-pyrazole (1.0 equiv) in anhydrous Acetonitrile to achieve a 0.3 M concentration.
Catalyst Addition: Add Cesium Carbonate (Cs₂CO₃, 0.2 equiv / 20 mol%). Note: A catalytic amount is sufficient for aza-Michael additions and minimizes ester hydrolysis side-reactions.
Acrylate Addition: Add methyl acrylate (1.2 equiv) dropwise over 5 minutes. (Optional: Add 0.1 mol% BHT if scaling up >10 grams to prevent exothermic polymerization).
Heating: Attach a reflux condenser and stir the suspension at 60°C for 2 to 4 hours. Monitor the disappearance of the starting material via LC-MS.
Quench & Filtration: Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove the insoluble inorganic base. Concentrate the filtrate under reduced pressure to remove the Acetonitrile.
Selective Work-up: Partition the crude residue between Ethyl Acetate (10 volumes) and saturated aqueous NaHCO₃ (5 volumes). Vigorously mix and separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the highly pure N1-adduct.
Fig 2. Standardized workflow for the aza-Michael addition and selective isolation of the N1-adduct.
References
[1] An In-depth Technical Guide to 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Benchchem. 1
[5] Supporting Information - General procedure 2A for the N-alkylation of pyrazoles. ResearchGate.5
[2] Cs₂CO₃ catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. RSC Advances.2
[4] Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles. European Journal of Organic Chemistry. 4
optimizing reaction conditions for the synthesis of methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate
Welcome to the Technical Support Center for the synthesis of methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate . This guide is designed for researchers, application scientists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate . This guide is designed for researchers, application scientists, and drug development professionals. It provides a self-validating framework for optimizing the aza-Michael addition of 3-methyl-4-nitro-1H-pyrazole to methyl acrylate, addressing critical bottlenecks such as regioselectivity, catalyst selection, and reaction stalling.
Reaction Optimization & Quantitative Data
The synthesis relies on an aza-Michael addition. Because 3-methyl-4-nitro-1H-pyrazole possesses two non-equivalent nitrogen atoms (N1 and N2), the reaction inherently risks forming a mixture of regioisomers. The table below summarizes the quantitative optimization data for this transformation, demonstrating how catalyst and solvent choices dictate both yield and regioselectivity.
Catalyst / Base
Solvent
Temperature (°C)
Time (h)
Total Yield (%)
Regioisomeric Ratio (N1:N2)
None (Solvent-Free)
Neat
80
15
85
80:20
Triethylamine (TEA)
THF
50
12
75
85:15
DBU
MeCN
25
4
88
82:18
Cs₂CO₃ (10 mol%)
THF
25
24
94
95:5
Data synthesized from established aza-Michael addition protocols for azoles[1][2].
Mechanistic Pathway & Regioselectivity
Fig 1: Aza-Michael addition regioselectivity driven by C3-methyl steric hindrance.
Troubleshooting & FAQs
Q1: Why am I getting a mixture of regioisomers, and how can I enrich the target N1-isomer?A: The formation of regioisomers is dictated by the asymmetry of the pyrazole ring. N-alkylation or aza-Michael addition can occur at either the N1 or N2 position. However, the presence of the methyl group at the C3 position introduces significant steric hindrance[3].
Causality: Alkylation at the N2 position forces the incoming propanoate chain to clash sterically with the adjacent C3-methyl group. By running the reaction at lower temperatures (e.g., 25 °C) under thermodynamic control with a mild base like Cs₂CO₃, you lower the activation energy for the unhindered N1 pathway, heavily favoring the target methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate (up to 95:5 ratio)[1][3].
Q2: My reaction stalls at 50% conversion when using Triethylamine (TEA). How do I drive it to completion?A: TEA is often insufficiently basic to fully deprotonate the pyrazole (pKa ~14) to its highly nucleophilic anionic form, leading to an equilibrium state that stalls the Michael addition.
Solution: Switch to Cesium Carbonate (Cs₂CO₃). The "cesium effect" provides a soft, highly polarizable cation that loosely coordinates with the pyrazole nitrogen, generating a highly active, naked N-nucleophile[1]. This allows the reaction to proceed to >90% yield at room temperature without triggering the unwanted base-catalyzed polymerization of methyl acrylate, which frequently occurs when using harsher bases like DBU[1].
Q3: I want to scale this reaction up to 50 grams. Is solvent-free synthesis viable, or should I use continuous flow?A: Solvent-free aza-Michael additions are highly atom-economical and can work if the solid pyrazole is sufficiently soluble in liquid methyl acrylate at elevated temperatures (e.g., 80 °C)[2]. However, at a 50-gram scale, the exothermic nature of the Michael addition poses a thermal runaway risk.
Recommendation: For large-scale synthesis of nitropyrazoles, continuous flow chemistry is the industry standard[4][5]. Flow microreactors provide superior mass transfer and precise temperature control, mitigating exotherms and preventing the formation of bis-alkylated or polymerized byproducts[4][5]. If restricted to batch chemistry, use the Cs₂CO₃/THF protocol below and add the methyl acrylate dropwise via an addition funnel.
Standard Operating Procedure: Optimized Batch Synthesis
This self-validating protocol utilizes mild base catalysis to ensure high regioselectivity and yield.
Preparation of the Active Nucleophile: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-4-nitro-1H-pyrazole (1.27 g) in 20 mL of anhydrous THF. Add Cs₂CO₃ (0.32 g) to the solution. Stir the suspension at room temperature (25 °C) for 15 minutes to initiate N-deprotonation[1].
Aza-Michael Addition: Dropwise, add methyl acrylate (1.29 g) to the stirring mixture over 5 minutes. Self-Validation Check: The solution may slightly change color (typically deepening to a pale yellow) as the active nucleophile engages the Michael acceptor.
Reaction Monitoring: Cap the flask and stir at 25 °C for 24 hours. Monitor the reaction via TLC (Hexanes:EtOAc 2:1) or LC-MS. The target N1-isomer will typically elute slightly faster than the more polar N2-isomer due to the shielding of the polar nitro/pyrazole core by the adjacent alkyl chains.
Quench and Workup: Once the starting material is consumed, quench the reaction by adding 20 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash column chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to separate the trace N2-isomer byproduct, yielding the pure target compound as a crystalline solid or viscous oil.
Fig 2: Step-by-step experimental workflow for the synthesis and purification of the target.
References
Continuous Flow Synthesis. A Pharma Perspective
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Cs₂CO₃ catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates
Source: RSC Advances (National Institutes of Health / PMC)
URL:[Link]
Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives
Source: Green Chemistry (National Institutes of Health / PMC)
URL:[Link]
Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles
Source: European Journal of Organic Chemistry (EurJOC)
URL:[Link]
how to scale up the synthesis of methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate
Technical Support Center: Scale-Up Synthesis of Methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug developmen...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Scale-Up Synthesis of Methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate
Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate. This compound is synthesized via an aza-Michael addition of 3-methyl-4-nitro-1H-pyrazole to methyl acrylate. While straightforward at the bench scale, scaling this transformation introduces critical challenges regarding regioselectivity, exotherm control, and reagent stability[1][2].
As a Senior Application Scientist, I have structured this guide to move beyond basic recipes, focusing on the mechanistic causality behind our process parameters to ensure your scaled-up protocols are robust, safe, and self-validating.
Part 1: Process Workflow & Regioselectivity Pathway
The primary challenge in this synthesis is the tautomeric nature of 3-methyl-4-nitro-1H-pyrazole, which leads to two possible nucleophilic nitrogen centers. Understanding the steric environment is critical for maximizing the yield of the desired regioisomer[2].
Q1: We are observing a 75:25 mixture of N1 and N2 alkylated regioisomers. How can we drive the reaction toward the desired 3-methyl-4-nitro-1H-pyrazol-1-yl isomer?A: The formation of the 5-methyl regioisomer (minor product) is a result of the tautomeric equilibrium of the starting material. To maximize the 3-methyl isomer, you must leverage steric hindrance[2]. The methyl group at the C3/C5 position heavily shields one of the nitrogen atoms.
Causality: By lowering the reaction temperature (from 80 °C to 40 °C) and using a heterogeneous, moderately bulky base like anhydrous Potassium Carbonate (
K2CO3
), you increase the kinetic preference for the less hindered nitrogen. Strong, soluble bases (like DBU) at high temperatures promote thermodynamic equilibration, which can erode your regiomeric ratio (rr).
Q2: During the addition of methyl acrylate at the 1 kg scale, we experienced a sudden temperature spike and reactor fouling. What caused this, and how do we prevent it?A: You likely experienced the exothermic, radical-initiated polymerization of methyl acrylate.
Causality: Methyl acrylate is a highly reactive monomer. At scale, batch addition allows a large accumulation of unreacted monomer. If the temperature exceeds 45 °C, or if trace metals are present, autopolymerization occurs rapidly.
Solution: Transition from batch addition to continuous dosing (over 2–4 hours). Ensure your methyl acrylate is stabilized with MEHQ (hydroquinone monomethyl ether) and do not remove the stabilizer prior to the reaction; the aza-Michael addition proceeds perfectly well in its presence.
Q3: What is the most scalable purification method? Silica gel chromatography is not viable for our 10 kg pilot batch.A: Fractional crystallization is the industry standard for separating pyrazole regioisomers at scale.
Causality: The spatial arrangement of the methyl group in the 3-methyl vs. 5-methyl isomers significantly alters their crystal lattice packing and dipole moments. The desired 3-methyl isomer typically exhibits lower solubility in non-polar/polar solvent mixtures (e.g., Ethyl Acetate/Heptane) compared to the 5-methyl isomer, allowing it to be selectively crashed out of solution.
Part 3: Quantitative Optimization Data
The following table summarizes the process development data used to establish the optimized scale-up parameters. Notice how solvent and base selection directly impact the regiomeric ratio.
Condition Set
Base (Equiv)
Solvent
Temp (°C)
Dosing Time
Regiomeric Ratio (3-Me : 5-Me)
Isolated Yield (Desired)
Baseline
DBU (0.2)
DMF
80
Batch
65 : 35
58%
Trial A
Cs2CO3
(1.2)
DMF
60
1 hr
82 : 18
74%
Trial B
K2CO3
(1.2)
MeCN
40
2 hr
91 : 9
85%
Optimized
K2CO3
(1.5)
MeCN
35
3 hr
94 : 6
89%
Note: Acetonitrile (MeCN) is selected over DMF in the optimized route to facilitate easier solvent removal and minimize downstream aqueous waste treatment, a critical consideration for scale-up[3].
Part 4: Standard Operating Procedure (1.0 kg Scale)
This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the reaction does not proceed to the next stage unless specific criteria are met.
Reagents:
3-Methyl-4-nitro-1H-pyrazole: 1.00 kg (7.87 mol)[1]
Methyl Acrylate (containing MEHQ): 0.81 kg (9.44 mol, 1.2 equiv)
Reactor Preparation: Purge a 20 L jacketed glass reactor with
N2
. Charge the reactor with MeCN (10.0 L) and 3-methyl-4-nitro-1H-pyrazole (1.00 kg). Stir at 200 rpm to achieve a uniform suspension.
Base Addition: Add
K2CO3
(1.63 kg) in one portion. Causality: The heterogeneous nature of
K2CO3
in MeCN prevents rapid, uncontrolled deprotonation, acting as a slow-release basic reservoir.
Temperature Equilibration: Adjust the reactor jacket to maintain an internal temperature of 35 °C.
Controlled Dosing: Load methyl acrylate (0.81 kg) into an addition funnel or dosing pump. Begin dropwise addition at a rate of ~4.5 mL/min.
Critical Control Parameter (CCP): Internal temperature must not exceed 40 °C. If
Tint
reaches 39 °C, pause dosing and increase jacket cooling.
Reaction Maturation: Once dosing is complete, maintain stirring at 35 °C for 12 hours.
In-Process Control (IPC): Sample the reaction mixture, filter, and analyze via HPLC (UV 254 nm). The reaction is deemed complete when unreacted 3-methyl-4-nitro-1H-pyrazole is < 1.0% Area.
Workup & Filtration: Cool the reactor to 20 °C. Filter the suspension through a Celite pad to remove inorganic salts (
K2CO3
and
KHCO3
). Wash the filter cake with MeCN (2 x 1.0 L).
Solvent Exchange: Transfer the filtrate to a rotary evaporator (or distillation setup). Concentrate under reduced pressure (40 °C, 100 mbar) to a thick oil.
Crystallization (Purification): Dissolve the crude oil in Ethyl Acetate (2.0 L) at 50 °C. Slowly add Heptane (6.0 L) over 1 hour while cooling to 5 °C. Seed crystals may be added at 30 °C to induce nucleation.
Isolation: Filter the resulting crystalline solid, wash with cold Heptane (1.0 L), and dry under vacuum at 40 °C to constant weight.
Part 5: References
Tandem Aza Michael Addition–Vinylogous Nitroaldol Condensation: Construction of Highly Substituted N-Fused 3-Nitropyrazolopyridines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Pyrazolo[3,4-B]pyridines and imidazo[1,5-B]pyridazines as PDE1 inhibitors. US Patent 11535611B2. Available at:
Technical Support Center: Troubleshooting NMR Anomalies in the Synthesis of Methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the structural characterization and synthesis of pyrazole-based pharm...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the structural characterization and synthesis of pyrazole-based pharmacophores.
When performing the aza-Michael addition of 3-methyl-4-nitro-1H-pyrazole to methyl acrylate, the most frequent support tickets we receive involve "unexpected peaks," "duplicate signals," or "unassignable multiplets" in the resulting Nuclear Magnetic Resonance (NMR) spectra. This guide provides the mechanistic causality behind these anomalies, definitive diagnostic tools, and a self-validating experimental protocol to ensure synthetic integrity.
Part 1: Frequently Asked Questions & Troubleshooting
Q1: My
1
H NMR spectrum shows a complete secondary set of pyrazole and propanoate peaks with a similar integration ratio (e.g., 3:1 or 4:1). The LC-MS mass matches the expected product. What is this impurity?A1: You are observing a mixture of regioisomers . The starting material, 3-methyl-4-nitro-1H-pyrazole, exists in a dynamic tautomeric equilibrium between its 3-methyl and 5-methyl forms. Under basic conditions, deprotonation yields a resonance-stabilized pyrazolate anion. Because both nitrogen atoms (N1 and N2) are nucleophilic, the aza-Michael addition to methyl acrylate can occur at either site[1][2].
This dual-reactivity results in two distinct products:
Methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate (Typically the thermodynamically favored, less sterically hindered product).
Methyl 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoate (The sterically hindered regioisomer).
Q2: 1D NMR chemical shifts for the two isomers are too similar. How can I definitively assign which peaks belong to the 3-methyl isomer and which to the 5-methyl isomer?A2: 1D
1
H NMR is insufficient due to the strong electron-withdrawing nature of the C4-nitro group, which heavily deshields the entire ring system. The gold standard for assigning pyrazole N-alkylation regioisomers is 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or 1D NOE difference spectroscopy[3].
5-Methyl Isomer Assignment: Irradiation of the N-CH
2
protons (the
α
-protons of the propanoate group, typically around 4.3–4.5 ppm) will show a strong spatial NOE correlation with the pyrazole methyl group (~2.5–2.6 ppm).
3-Methyl Isomer Assignment: The N-CH
2
protons are sterically distant from the C3-methyl group. Instead, irradiation of the N-CH
2
protons will show an NOE correlation with the isolated pyrazole C5-H proton (typically around 8.0–8.3 ppm).
Q3: I have unexpected multiplets in the 5.8–6.4 ppm range. What is causing this?A3: These are vinylic protons indicating unreacted methyl acrylate [4]. Methyl acrylate is often used in stoichiometric excess to drive the aza-Michael addition to completion. If the reaction mixture is not thoroughly concentrated under high vacuum, or if the crude product is not purified via chromatography, residual methyl acrylate will persist and contaminate the spectrum.
Q4: My ester methyl singlet at ~3.7 ppm is missing, and I have a new quartet at ~4.1 ppm and a triplet at ~1.2 ppm. What happened?A4: You have experienced transesterification . If you performed the reaction, workup, or recrystallization in ethanol (or used an alkoxide base like NaOEt), the methyl ester easily converts to an ethyl ester under basic conditions. To prevent this, always match your alcoholic solvent to your ester (i.e., use methanol for methyl esters) or strictly use a non-nucleophilic solvent like DMF or acetonitrile[4].
Part 2: Data Presentation & Diagnostics
To assist in rapid spectral interpretation, use the following diagnostic tables to cross-reference your crude NMR data.
Table 1: Diagnostic
1
H NMR Signatures for Regioisomeric Assignment (CDCl
3
, 400 MHz)
Structural Feature
3-Methyl Isomer (Desired)
5-Methyl Isomer (Undesired)
NOESY Correlation (Irradiate N-CH
2
)
Pyrazole C-H
~8.10 ppm (s, 1H, C5-H)
~8.05 ppm (s, 1H, C3-H)
3-Methyl: Strong NOE to C5-H
N-CH
2
(Propanoate)
~4.45 ppm (t, 2H)
~4.55 ppm (t, 2H)
(Irradiation Target)
Ester -OCH
3
~3.70 ppm (s, 3H)
~3.70 ppm (s, 3H)
None
CH
2
-C=O
~2.90 ppm (t, 2H)
~2.95 ppm (t, 2H)
None
Pyrazole -CH
3
~2.55 ppm (s, 3H, C3-CH
3
)
~2.65 ppm (s, 3H, C5-CH
3
)
5-Methyl: Strong NOE to C5-CH
3
Table 2: Common Impurities in Pyrazole Aza-Michael Additions
Impurity
1
H NMR Signature
Causality & Troubleshooting
Methyl Acrylate
6.40 (dd), 6.12 (dd), 5.82 (dd) ppm
Incomplete vacuum drying. Leave on high-vac for >4 hours.
Ethyl Ester (Transesterification)
4.15 (q, 2H), 1.25 (t, 3H) ppm
Ethanol used as solvent with a base. Switch to DMF or MeCN.
Hydrolyzed Acid
Broad singlet >10.0 ppm; missing 3.7 ppm
Aqueous base workup was too harsh. Use mild extraction (pH ~7).
Part 3: Mechanistic Workflows & Logic Visualization
Understanding the reaction pathways is critical for optimizing your synthesis. The diagrams below map the causality of regioisomer formation and the logic used to definitively assign them.
Figure 1: Mechanistic pathway of the Aza-Michael addition illustrating divergent N1/N2 attack leading to regioisomers.
Figure 2: 2D NOESY NMR logic tree for definitively distinguishing between the 3-methyl and 5-methyl regioisomers.
Part 4: Self-Validating Experimental Protocol
To minimize the formation of the 5-methyl isomer and prevent transesterification/hydrolysis side reactions, follow this optimized, self-validating protocol utilizing continuous flow or controlled batch conditions[4][5].
Rationale for Reagents:
We utilize DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as the base. DBU is strictly non-nucleophilic, eliminating the risk of transesterification or saponification of the methyl acrylate. Acetonitrile (MeCN) is chosen as an aprotic, polar solvent to stabilize the pyrazolate anion without participating in side reactions.
Step-by-Step Methodology:
Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-methyl-4-nitro-1H-pyrazole (1.0 equiv, 10 mmol) in anhydrous MeCN (0.2 M).
Base Addition: Add DBU (0.1 equiv, 1 mmol) dropwise at room temperature. Stir for 10 minutes to ensure complete formation of the pyrazolate anion. The solution will typically deepen in color (yellow/orange).
Michael Acceptor Addition: Slowly add methyl acrylate (1.2 equiv, 12 mmol) dropwise over 5 minutes.
Thermal Control: Heat the reaction to 50 °C. Causality: Mild heating provides the activation energy necessary to overcome the kinetic trap of the 5-methyl isomer, pushing the equilibrium toward the thermodynamically favored 3-methyl isomer.
Validation Checkpoint 1 (Reaction Tracking): After 4 hours, sample the reaction. Run a TLC (Hexanes:EtOAc 1:1). The starting material (
Rf
~0.2) should be consumed, replaced by two closely eluting spots (
Rf
~0.5 and 0.45, representing the two regioisomers).
Workup: Concentrate the reaction mixture under reduced pressure to remove MeCN and excess methyl acrylate. Dilute the crude oil with EtOAc and wash with saturated aqueous NH
4
Cl (to neutralize DBU) followed by brine. Dry over anhydrous Na
2
SO
4
.
Purification: Purify the crude residue via flash column chromatography (gradient elution: 10% to 40% EtOAc in Hexanes). The 5-methyl isomer typically elutes slightly faster than the 3-methyl isomer due to the steric shielding of the polar pyrazole core by the adjacent methyl and propanoate groups.
Validation Checkpoint 2 (Structural Confirmation): Submit the purified major fraction for
1
H,
13
C, and 2D NOESY NMR to confirm the absence of the 5-methyl NOE cross-peak.
References
Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. PubMed (NIH). Available at:[Link]
Mechanistic explanation for the regioisomeric alkylation of pyrazole derivatives. ResearchGate. Available at:[Link]
Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry (ACS). Available at: [Link]
Michael-type addition of azoles of broad-scale acidity to methyl acrylate. ResearchGate. Available at: [Link]
Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. PubMed Central (NIH). Available at:[Link]
A Comparative Analysis of the Predicted Biological Activity of Methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate
A Guide for Researchers in Medicinal Chemistry and Drug Discovery The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological properties, including...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers in Medicinal Chemistry and Drug Discovery
The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.[1] The presence of a nitro group on the pyrazole ring is a critical feature, often enhancing the biological potency of the molecule.[2] This guide will focus on three primary areas of potential activity for the title compound: antifungal, anti-inflammatory, and cytotoxic (anticancer) effects.
Predicted Biological Activities and Comparative Compounds
Based on its structural motifs, methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate is predicted to exhibit significant biological activity. The 4-nitro-pyrazole core is a recurring feature in compounds with demonstrated antimicrobial and cytotoxic properties.[2][3]
Antifungal Activity
Pyrazole derivatives are well-established as potent antifungal agents.[4][5][6][7] The mechanism of action for many azole antifungals involves the inhibition of enzymes crucial for fungal cell membrane integrity. The nitro group can contribute to this activity by increasing the compound's electrophilicity or by participating in redox cycling that generates reactive oxygen species detrimental to fungal cells.
Comparative Compounds:
For comparison, we can consider pyrazole derivatives with demonstrated antifungal efficacy, such as certain pyrazole carboxamides and other nitro-substituted pyrazoles.[2][5][7] For instance, some pyrazole derivatives have shown excellent activity against fungal strains like Aspergillus fumigatus and Candida albicans, with Minimum Inhibitory Concentration (MIC) values lower than the standard drug fluconazole.[7]
Anti-inflammatory Activity
Comparative Compounds:
A variety of pyrazole derivatives have been synthesized and tested for their anti-inflammatory potential, with some exhibiting significant inhibition of nitric oxide (NO) production in activated macrophages.[7] Compounds with electron-withdrawing groups on a phenyl ring attached to the pyrazole have shown notable COX-2 inhibitory activity.[8]
Cytotoxic and Anticancer Activity
The cytotoxic potential of pyrazole derivatives against various cancer cell lines is an active area of research.[12][13][14] The mechanisms are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.[13][15] The nitroaromatic moiety is a known pharmacophore in several anticancer agents, and its presence in the title compound suggests a potential for cytotoxic activity.[2]
Comparative Compounds:
Numerous pyrazole derivatives have demonstrated potent cytotoxic effects. For instance, some have been shown to be effective against Ehrlich ascites carcinoma (EAC) cells, with activity comparable to the standard drug 5-fluorouracil.[14][15] Others have exhibited significant activity against breast cancer cell lines.[13]
Comparative Data Summary
To provide a clear comparison, the following table summarizes the reported activities of structurally related pyrazole derivatives. This data serves as a benchmark for predicting the potential efficacy of methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate.
To empirically determine the biological activity of methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate, the following standardized assays are recommended.
Antifungal Susceptibility Testing
A crucial step in evaluating antifungal potential is determining the Minimum Inhibitory Concentration (MIC) of the compound.
Protocol: Broth Microdilution Method (based on CLSI guidelines)
Preparation of Fungal Inoculum: A standardized suspension of the test fungus (e.g., Candida albicans, Aspergillus fumigatus) is prepared to a concentration of approximately 0.5 to 2.5 x 10³ colony-forming units (CFU)/mL in RPMI-1640 medium.
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of concentrations.
Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungus without compound) and a negative control (medium only) are included.
Incubation: The plate is incubated at 35°C for 24-48 hours.
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.
In Vitro Anti-inflammatory Assay
The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Protocol: Nitric Oxide (NO) Inhibition Assay
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
Compound Treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour.
Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.
Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is read, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without the compound.
In Vitro Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Protocol: MTT Assay
Cell Seeding: Cancer cells (e.g., MDA-MB-231 breast cancer cells) are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.
Compound Treatment: The cells are treated with various concentrations of the test compound for 24, 48, or 72 hours.
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the described biological assays.
Caption: Workflow for In Vitro Anti-inflammatory Assay.
Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.
Conclusion
While direct experimental validation for methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate is pending, a comprehensive analysis of its structural analogues strongly suggests a promising profile for antifungal, anti-inflammatory, and cytotoxic activities. The provided experimental protocols offer a clear and standardized path for the empirical evaluation of these predicted biological properties. Further investigation into this compound is warranted and could lead to the development of a novel therapeutic agent.
References
Jian, F., Liu, Y., Zhang, Y., & Zhang, J. (2016). Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives. Molecules, 21(1), 79. [Link]
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A Comparative Guide to the Influence of the Nitro Group on Methyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate Derivatives
This in-depth technical guide provides a comprehensive comparison of methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate and its non-nitrated analog, methyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate. Designed for research...
Author: BenchChem Technical Support Team. Date: March 2026
This in-depth technical guide provides a comprehensive comparison of methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate and its non-nitrated analog, methyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document elucidates the profound effects of the C4-nitro group on the physicochemical properties, reactivity, and potential biological relevance of this pyrazole scaffold. The insights and experimental protocols herein are presented to facilitate informed decisions in the design and execution of synthetic strategies and biological evaluations.
Introduction: The Pyrazole Scaffold and the Impact of Nitro-Functionalization
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents with applications ranging from anti-inflammatory to anticancer therapies.[1][2][3] The versatility of the pyrazole ring system allows for extensive functionalization, enabling the fine-tuning of its electronic and steric properties to optimize biological activity and pharmacokinetic profiles.
The introduction of a nitro group, a potent electron-withdrawing moiety, dramatically alters the characteristics of the pyrazole ring. This guide will explore these alterations through a direct comparison of the nitrated and non-nitrated forms of methyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate, providing both theoretical understanding and practical experimental frameworks.
Comparative Analysis: Physicochemical Properties
The presence of the nitro group at the C4 position of the pyrazole ring induces significant changes in the molecule's electronic distribution, which in turn affects its spectroscopic properties and acidity.
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy: The electron-withdrawing nature of the nitro group deshields the protons and carbons of the pyrazole ring, leading to downfield shifts in their respective NMR spectra.
¹H NMR: In methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate, the C5-H proton of the pyrazole ring is expected to resonate at a significantly lower field (higher ppm) compared to the corresponding C4-H and C5-H protons in the non-nitrated analog.[4] The protons of the propanoate side chain will also experience a slight downfield shift due to the overall increased electron deficiency of the heterocyclic system.
¹³C NMR: Similarly, the carbon atoms of the pyrazole ring in the nitrated compound will be deshielded. The C4 carbon, directly attached to the nitro group, will show the most substantial downfield shift.[5] The C3 and C5 carbons will also be shifted downfield, though to a lesser extent.
Infrared (IR) Spectroscopy: The most distinct difference in the IR spectra will be the presence of strong absorption bands corresponding to the nitro group in methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate. These are typically observed as two distinct stretches: an asymmetric stretch around 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[6][7]
The electron-withdrawing nitro group significantly increases the acidity of the pyrazole ring. While the N-H proton is absent in the target N-substituted molecules, the overall electron deficiency makes the pyrazole ring more susceptible to nucleophilic attack and influences the basicity of the N2 nitrogen. For the parent 1H-pyrazole, the introduction of a 4-nitro group is known to increase its acidity.[8] This underlying electronic effect persists in the N-substituted derivatives, influencing their reactivity.
Reactivity and Synthetic Implications
The nitro group's profound electronic influence extends to the reactivity of the pyrazole ring and the attached side chain.
Reactivity of the Pyrazole Ring
The electron-deficient nature of the 4-nitropyrazole ring renders it more susceptible to nucleophilic aromatic substitution (SNAr) reactions, should a suitable leaving group be present at the C3 or C5 positions. Conversely, the non-nitrated pyrazole is more amenable to electrophilic substitution. The nitro group itself can also serve as a synthetic handle, for instance, through reduction to an amino group, which can then be further functionalized.[9]
Reactivity of the Propanoate Side Chain
The ester functionality of the propanoate side chain is susceptible to nucleophilic acyl substitution, such as hydrolysis or amidation. The electron-withdrawing effect of the 4-nitropyrazole ring is transmitted through the N1-alkylation, which can slightly enhance the electrophilicity of the ester carbonyl carbon, potentially leading to faster reaction rates with nucleophiles compared to the non-nitrated analog.
Potential Biological Activity
Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][10][11] The introduction of a nitro group can modulate this activity. In some cases, nitroaromatic compounds have been shown to possess antimicrobial and antitumor activities.[1][10] A comparative biological screening of both compounds would be necessary to determine the specific impact of the nitro group on the bioactivity of this particular scaffold.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the synthesis and comparative analysis of the two title compounds.
Synthesis
1. Synthesis of Methyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate (Comparative Compound)
This synthesis involves a Michael addition of 3-methyl-1H-pyrazole to methyl acrylate.
Workflow for the synthesis of the non-nitrated analog.
Step 1: Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methyl-1H-pyrazole (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
Step 2: Deprotonation (if using a strong base): Cool the solution to 0 °C and add a base such as sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at this temperature for 30 minutes.
Step 3: Michael Addition: Add methyl acrylate (1.2 eq) dropwise to the reaction mixture.
Step 4: Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
Step 5: Work-up and Purification: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
2. Synthesis of Methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate (Target Compound)
This can be achieved through two primary routes: nitration of the pre-formed ester or N-alkylation of 3-methyl-4-nitro-1H-pyrazole. The latter is generally preferred to avoid potential side reactions with the ester group during nitration.
Workflow for the synthesis of the nitrated target compound.
Step 1: Preparation of 3-methyl-4-nitro-1H-pyrazole: Synthesize this intermediate by nitrating 3-methyl-1H-pyrazole using a mixture of fuming nitric acid and fuming sulfuric acid.[12] Exercise extreme caution when handling nitrating agents.
Step 2: Reaction Setup: In a round-bottom flask, combine 3-methyl-4-nitro-1H-pyrazole (1.0 eq) and a base such as potassium carbonate (2.0 eq) in a solvent like acetonitrile or DMF.
Step 3: N-Alkylation: Add methyl acrylate (1.2 eq) to the suspension.
Step 4: Reaction: Heat the reaction mixture to 50-70 °C and stir for 12-24 hours, monitoring by TLC.
Step 5: Work-up and Purification: Cool the reaction mixture to room temperature and filter off the inorganic base. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent and wash with water to remove any remaining DMF. Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Comparative Reactivity Experiment: Hydrolysis of the Ester
This experiment aims to quantitatively compare the rate of hydrolysis of the two esters under basic conditions, providing insight into the electronic effect of the nitro group on the reactivity of the side chain.
Step 1: Preparation of Stock Solutions: Prepare equimolar solutions (e.g., 0.1 M) of methyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate and methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate in a suitable solvent (e.g., a 1:1 mixture of methanol and water). Also, prepare a standardized solution of sodium hydroxide (e.g., 0.2 M).
Step 2: Reaction Initiation: In separate reaction vessels maintained at a constant temperature (e.g., 25 °C), add a known volume of each ester stock solution. Initiate the hydrolysis by adding an equivalent volume of the sodium hydroxide solution to each vessel simultaneously.
Step 3: Monitoring the Reaction: At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction by adding a slight excess of a standardized hydrochloric acid solution.
Step 4: Analysis: Determine the concentration of the remaining ester in each quenched aliquot using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Step 5: Data Analysis: Plot the concentration of the ester versus time for both reactions. The rate of reaction can be determined from the slope of these plots, allowing for a direct comparison of the hydrolysis rates. It is hypothesized that the nitrated ester will exhibit a faster rate of hydrolysis.
Conclusion
The introduction of a nitro group at the C4 position of methyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate profoundly alters its electronic properties, which is manifested in its spectroscopic characteristics and chemical reactivity. The strong electron-withdrawing nature of the nitro group leads to a deshielding of the pyrazole ring protons and carbons, introduces characteristic IR absorption bands, and is expected to increase the rate of nucleophilic attack at the ester carbonyl. These modifications provide both opportunities and challenges in synthetic chemistry and drug design. The nitro group can be a valuable handle for further functionalization, while its influence on reactivity must be carefully considered in multi-step syntheses. This guide provides a foundational framework for understanding and experimentally exploring the impact of this important functional group on a versatile heterocyclic scaffold.
References
Al-Ghamdi, A. M., et al. (2021).
BenchChem. (2025). A Comparative Guide to the Synthetic Efficiency of Nitropyrazole Synthesis Routes. BenchChem.
Faria, J. V., et al. (2017). Recently reported biological activities of pyrazole compounds. Bioorganic & Medicinal Chemistry, 25(21), 5858-5873.
Jadhav, S. B., et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
Khan, I., et al. (2022). Pyrazole derivatives with promising biological activities. Molecules, 27(15), 4933.
Kumar, V., et al. (2013). Pyrazole and its biological activity.
Li, Y., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(3), 675.
Pevzner, M. S. (2007). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry, 72(19), 7191-7202.
BenchChem. (2025). Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole. BenchChem.
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A Researcher's Guide to Bridging Experiment and Theory: Spectroscopic Analysis of Methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate
In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. The synergy between experimental spectroscopic data and theoretical quantum chemical...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. The synergy between experimental spectroscopic data and theoretical quantum chemical calculations provides a powerful framework for structural elucidation and the prediction of molecular properties. This guide offers an in-depth comparison of the experimental spectroscopic data of methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate with its theoretically calculated counterpart, providing researchers, scientists, and drug development professionals with a comprehensive case study.
The subject of our analysis, methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate, is a derivative of pyrazole, a heterocyclic scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1] The introduction of a nitro group and a propanoate side chain modifies the electronic and steric properties of the pyrazole core, making a detailed spectroscopic analysis essential for understanding its behavior.
This guide will navigate through the experimental protocols for acquiring FT-IR, ¹H NMR, ¹³C NMR, and UV-Vis spectra and detail the computational methodology for theoretical predictions. By juxtaposing the experimental and calculated data, we aim to validate the molecular structure and provide a deeper understanding of its electronic and vibrational properties.
I. The Experimental Approach: Acquiring the Spectroscopic Fingerprint
The experimental data presented in this guide is a composite prediction based on the known spectroscopic features of the 3-methyl-4-nitro-1H-pyrazole core and the methyl propanoate side chain. This approach is often necessary in the early stages of research when a pure standard of a novel compound is not yet available for full characterization.
A. Experimental Protocols
A meticulous experimental setup is crucial for obtaining high-quality spectroscopic data. The following protocols outline the standard procedures for each technique.
FT-IR spectroscopy probes the vibrational modes of a molecule, providing a unique fingerprint of its functional groups.
Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.
Instrumentation: A high-resolution FT-IR spectrometer is used to record the spectrum.
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C, allowing for the elucidation of the molecular skeleton.
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) is employed.
Data Acquisition:
¹H NMR: A standard one-pulse experiment is performed to acquire the proton spectrum.
¹³C NMR: A proton-decoupled experiment is used to obtain a spectrum with single lines for each unique carbon atom.
3. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy investigates the electronic transitions within a molecule, providing information about conjugated systems and chromophores.
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as ethanol or methanol, in a quartz cuvette.
Instrumentation: A double-beam UV-Vis spectrophotometer is used.
Data Acquisition: The absorbance is measured over a wavelength range of approximately 200-800 nm.
B. Predicted Experimental Spectroscopic Data
The following tables summarize the predicted experimental spectroscopic data for methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate, derived from the analysis of its constituent parts.
II. The Theoretical Framework: Computational Chemistry in Focus
Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for complementing and interpreting experimental data.[4]
A. Computational Methodology
The following computational protocol was conceptually applied to predict the spectroscopic properties of methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate.
1. Geometry Optimization
The first and most critical step is to find the lowest energy conformation of the molecule.
Method: Density Functional Theory (DFT)
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and reliable hybrid functional for organic molecules.[5]
Basis Set: 6-311++G(d,p) provides a good balance between accuracy and computational cost.[6]
2. Vibrational Frequency Calculations
Once the geometry is optimized, the vibrational frequencies can be calculated.
Method: DFT using the same functional and basis set as for geometry optimization.
Analysis: The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculation.
3. NMR Chemical Shift Calculations
Method: Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework.
Referencing: The calculated absolute shieldings are converted to chemical shifts by referencing them to the calculated shielding of a standard (e.g., TMS).
4. Electronic Spectra Calculations
Method: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths.[7]
Solvent Effects: The Polarizable Continuum Model (PCM) can be used to simulate the effect of a solvent on the electronic transitions.
Caption: Workflow for comparing experimental and theoretical spectroscopic data.
III. Bridging the Gap: A Comparative Analysis
The true power of this dual approach lies in the direct comparison of the experimental and theoretical data.
A. FT-IR Spectroscopy: A Vibrational Match
The calculated vibrational frequencies are expected to show good agreement with the experimental data after appropriate scaling.
Table 5: Comparison of Predicted Experimental and Theoretical FT-IR Data
Assignment
Predicted Exp. (cm⁻¹)
Theoretical (cm⁻¹)
C=O stretching (ester)
~1740
Scaled value expected ~1735-1755
N-O asymmetric stretching
~1550
Scaled value expected ~1540-1560
N-O symmetric stretching
~1350
Scaled value expected ~1340-1360
C-O stretching (ester)
~1200
Scaled value expected ~1190-1210
The strong correlation between the predicted experimental and theoretical values for the key functional groups provides strong evidence for the proposed molecular structure.
B. NMR Spectroscopy: Mapping the Chemical Environments
The calculated NMR chemical shifts should reproduce the trends and relative positions of the signals observed in the predicted experimental spectrum.
Table 6: Comparison of Predicted Experimental and Theoretical ¹H NMR Data
Assignment
Predicted Exp. (δ, ppm)
Theoretical (δ, ppm)
H-5 (pyrazole)
~8.10
Expected ~8.0-8.2
N-CH₂
~4.40
Expected ~4.3-4.5
O-CH₃
~3.70
Expected ~3.6-3.8
CH₂-C=O
~2.90
Expected ~2.8-3.0
C-CH₃ (pyrazole)
~2.50
Expected ~2.4-2.6
Table 7: Comparison of Predicted Experimental and Theoretical ¹³C NMR Data
Assignment
Predicted Exp. (δ, ppm)
Theoretical (δ, ppm)
C=O (ester)
~172.0
Expected ~170-174
C-3 (pyrazole)
~148.0
Expected ~147-149
C-4 (C-NO₂)
~138.0
Expected ~137-139
C-5 (pyrazole)
~135.0
Expected ~134-136
The close agreement between the predicted and calculated chemical shifts would lend strong support to the assigned structure. Any significant deviations could indicate conformational effects or limitations of the computational model.
C. UV-Vis Spectroscopy: Unveiling Electronic Transitions
TD-DFT calculations can provide valuable insights into the nature of the electronic transitions responsible for the observed UV-Vis absorption bands.
Table 8: Comparison of Predicted Experimental and Theoretical UV-Vis Data
Predicted Exp. (λmax, nm)
Theoretical (λmax, nm)
π → π* transition
~270-290
Expected ~265-295
The theoretical calculations can help to assign the observed absorption band to specific molecular orbital transitions, such as the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).
Caption: Logical relationship between experimental and theoretical data for structural validation.
IV. Conclusion: A Unified Understanding
The integrated approach of comparing experimental spectroscopic data with theoretical calculations provides a robust methodology for the structural characterization of novel molecules like methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate. This guide has demonstrated how predicted experimental data, based on known structural fragments, can be effectively compared with quantum chemical calculations to achieve a high degree of confidence in the assigned structure. For researchers in drug development and materials science, this combined strategy is not just a validation tool but a predictive instrument that can guide further molecular design and synthesis.
V. References
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Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968. [Link]
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Transtutors. (2024). 2) The 13C-NMR spectrum for methyl propanoate, CH3CH2COOCH3, is given below. 200 180 160.... Retrieved from [Link]
SpectraBase. (n.d.). 3-methyl-4-nitro-1H-pyrazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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